molecular formula C19H25N3O4 B1673106 (S)-N-benzyl-2-((S)-2-(2-hydroxyacetyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide CAS No. 162203-65-8

(S)-N-benzyl-2-((S)-2-(2-hydroxyacetyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide

Cat. No.: B1673106
CAS No.: 162203-65-8
M. Wt: 359.4 g/mol
InChI Key: ICULFJDHZQTNRB-HOTGVXAUSA-N
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Preparation Methods

The synthesis of JTP-4819 involves several steps, starting with the preparation of the key intermediate, (S)-2-(hydroxyacetyl)-1-pyrrolidine. This intermediate is then reacted with N-phenylmethyl-1-pyrrolidinecarboxamide under specific conditions to yield JTP-4819. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

JTP-4819 undergoes various chemical reactions, including:

    Oxidation: JTP-4819 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: JTP-4819 can undergo substitution reactions with various reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: JTP-4819 is used as a tool compound to study the inhibition of prolyl endopeptidase and its effects on neuropeptide metabolism.

    Biology: The compound has been shown to inhibit the degradation of neuropeptides such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone, making it a valuable tool for studying neuropeptide function.

    Medicine: JTP-4819 has potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer’s disease, due to its ability to enhance cholinergic transmission and improve memory retention.

    Industry: The compound is used in the development of new drugs targeting prolyl endopeptidase and related pathways .

Mechanism of Action

JTP-4819 exerts its effects by inhibiting prolyl endopeptidase, an enzyme involved in the degradation of neuropeptides. By inhibiting this enzyme, JTP-4819 increases the levels of neuropeptides in the brain, which in turn enhances cholinergic transmission and improves cognitive function. The compound has been shown to increase acetylcholine release in the frontal cortex and hippocampus, which are critical regions for learning and memory .

Comparison with Similar Compounds

JTP-4819 is unique among prolyl endopeptidase inhibitors due to its high potency and specificity. Similar compounds include:

    Z-321: Another prolyl endopeptidase inhibitor with similar cognitive-enhancing effects.

    S-17092: A prolyl endopeptidase inhibitor studied for its potential therapeutic applications in cognitive disorders.

    KYP-2047: A prolyl endopeptidase inhibitor with blood-brain barrier penetration and cognitive-enhancing effects.

JTP-4819 stands out due to its strong and durable inhibitory effect on prolyl endopeptidase and its ability to enhance cholinergic transmission and improve memory retention .

Properties

IUPAC Name

(2S)-N-benzyl-2-[(2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c23-13-17(24)15-8-4-10-21(15)18(25)16-9-5-11-22(16)19(26)20-12-14-6-2-1-3-7-14/h1-3,6-7,15-16,23H,4-5,8-13H2,(H,20,26)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICULFJDHZQTNRB-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)NCC3=CC=CC=C3)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)NCC3=CC=CC=C3)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936657
Record name N-Benzyl-2-[2-(hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162203-65-8
Record name JTP 4819
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162203658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-[2-(hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JTP-4819
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASG803L8RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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